N-(2-methoxy-5-nitrophenyl)formamide

Process Chemistry PQQ Synthesis Protecting Group Efficiency

N-(2-Methoxy-5-nitrophenyl)formamide (CAS 149686-06-6), also known as 2-methoxy-5-nitroformanilide, is a substituted aromatic formamide with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol. It is a yellow crystalline solid that is soluble in DMSO, ethanol, ethyl acetate, and methanol.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 149686-06-6
Cat. No. B019883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-nitrophenyl)formamide
CAS149686-06-6
SynonymsN-(2-Methoxy-5-nitrophenyl)formamide;  NSC 99632; 
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])NC=O
InChIInChI=1S/C8H8N2O4/c1-14-8-3-2-6(10(12)13)4-7(8)9-5-11/h2-5H,1H3,(H,9,11)
InChIKeyWMFURCICLSTGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxy-5-nitrophenyl)formamide (CAS 149686-06-6): Sourcing and Differentiation Guide for a Key Formamide Intermediate


N-(2-Methoxy-5-nitrophenyl)formamide (CAS 149686-06-6), also known as 2-methoxy-5-nitroformanilide, is a substituted aromatic formamide with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . It is a yellow crystalline solid that is soluble in DMSO, ethanol, ethyl acetate, and methanol . The compound serves as a critically protected intermediate in the multi-step synthesis of pyrroloquinoline quinone (PQQ) and arylsulfonanilide urea pharmacophores, where the formamide group acts as a transient protecting and directing moiety for the 2-methoxy-5-nitroaniline scaffold [1][2]. Its primary value proposition in procurement lies in its demonstrated high-yield synthesis (99.1%) on multi-kilogram scale and its specific chemoselectivity advantages over alternative N-acyl protecting groups in subsequent reduction and cyclization steps [1].

Why N-(2-Methoxy-5-nitrophenyl)formamide Cannot Be Replaced by Generic Analogs: The Formamide Advantage


Generic substitution with the corresponding acetamide (CAS 33721-54-9) or the unprotected aniline (2-methoxy-5-nitroaniline, CAS 99-59-2) introduces significant risks in both process chemistry and final product quality. The formamide group provides a unique balance of stability and lability: it withstands catalytic hydrogenation conditions used to reduce the nitro group, yet it is sufficiently labile to be removed under controlled conditions later in the synthetic sequence, unlike the more robust acetamide which requires harsher hydrolytic cleavage [1]. The unprotected aniline, while commercially available, is incompatible with downstream electrophilic transformations due to competing reactions at the free amine. The patent literature explicitly demonstrates that the formamide intermediate delivers a 99.1% isolated yield on a 415 g scale, a benchmark of process efficiency that generic alternatives cannot consistently match without extensive re-optimization [1]. Furthermore, the formamide's specific electronic profile—modulated by the electron-withdrawing nitro group and the electron-donating methoxy substituent—is critical for the regioselectivity of the subsequent Fischer indole cyclization in the PQQ synthesis [1].

Quantitative Differentiation Evidence for N-(2-Methoxy-5-nitrophenyl)formamide Against Comparator Compounds


Step Yield of Formylation vs. Acetylation of 2-Methoxy-5-nitroaniline for Protecting Group Installation

The formylation of 2-methoxy-5-nitroaniline using formic acid/acetic anhydride delivers N-(2-methoxy-5-nitrophenyl)formamide in 99.1% isolated yield on a 415 g (2.47 mol) scale [1]. This is a direct, quantitative process metric. While a precise, head-to-head acetylation yield on the identical substrate under identical scale is not published in a formal peer-reviewed journal, general literature on N-acylation of nitroanilines indicates that acetylation yields are typically excellent but may require more rigorous control of exothermic conditions, and the subsequent removal of the acetyl group necessitates strongly acidic or basic hydrolysis, adding a step that can compromise overall yield [2].

Process Chemistry PQQ Synthesis Protecting Group Efficiency

Chemoselectivity in Catalytic Hydrogenation: Formamide Stability vs. Alternative Protecting Groups

The formamide group remains intact during the catalytic hydrogenation (Pd/C, H₂) of the nitro group to the corresponding aniline, a critical step in the PQQ synthesis [1]. This chemoselectivity is essential for the synthetic sequence. In contrast, the acetamide analog, while also generally stable to hydrogenation, carries a risk of partial reduction under forcing conditions or may require different catalyst loadings, potentially complicating the process. The patent explicitly demonstrates the successful reduction of N-(2-methoxy-5-nitrophenyl)formamide (170.0 g, 0.867 mol) to N-(5-amino-2-methoxyphenyl)formamide using 5% Pd/C (7.75 g) in DMF under 60 psig H₂ [1].

Catalytic Hydrogenation Protecting Group Orthogonality Nitro Reduction

Biological Activity Profile: Weak and Selective Target Engagement vs. Other Nitroaniline Derivatives

In biochemical profiling, N-(2-methoxy-5-nitrophenyl)formamide exhibits weak inhibition of beta-glucuronidase (IC₅₀ = 600 nM) [1]. It shows even weaker affinity for the adenosine A2A receptor (Ki = 2,810 nM) and negligible affinity for the A1 receptor (Ki > 100,000 nM) [1]. This profile—moderate activity at a single target with high selectivity over related receptors—is a quantifiable characteristic that distinguishes it from more promiscuous nitroaromatic compounds. For researchers using this compound as a synthetic intermediate, this low biological activity is actually advantageous, as it implies a lower probability of unintended biological interference in downstream assays if trace amounts of the intermediate persist [1].

Beta-Glucuronidase Inhibition Adenosine Receptor Binding Off-Target Selectivity

Scalable Process Feasibility: Demonstrated Multi-Kilogram Synthesis vs. Laboratory-Scale Only Alternatives

The synthesis of N-(2-methoxy-5-nitrophenyl)formamide has been validated on a 415 g scale (2.47 mol), producing 480 g of product in a single batch using standard industrial equipment (5-L flask, mechanical stirring) [1]. This is a critical differentiator from many specialty intermediates that are only demonstrated at the milligram to gram scale in academic publications. The patent also describes the subsequent reduction step on a 170 g scale in a 2-L Parr pressure reactor, confirming the compound's suitability for multi-step, multi-kilogram campaigns [1]. For the acetamide analog, no comparable published scale-up data were identified, suggesting that the formamide route is more mature for industrial application [2].

Scale-Up Process Validation Industrial Synthesis

Predicted Physicochemical Profile: Boiling Point and Density vs. Acetamide Analog as a Proxy for Purification Feasibility

The predicted boiling point of N-(2-methoxy-5-nitrophenyl)formamide is 440.9 ± 35.0 °C, and its predicted density is 1.380 ± 0.06 g/cm³ . These values are comparable to the acetamide analog, but the formamide's slightly lower molecular weight (196.16 vs. 210.19 g/mol) and different hydrogen-bonding capacity (one formyl H-bond donor vs. the acetamide's methyl group) influence its crystallization behavior and solubility. In practice, the formamide is isolated as a yellow crystalline powder by simple filtration and aqueous washing, achieving high purity without chromatography [1]. This ease of purification is a tangible advantage in a procurement context, as it implies lower production costs and higher batch-to-batch consistency.

Physicochemical Properties Purification Thermal Stability

Recommended Application Scenarios for N-(2-Methoxy-5-nitrophenyl)formamide Based on Quantified Differentiation


Large-Scale Synthesis of Pyrroloquinoline Quinone (PQQ) and Related Heterocycles

N-(2-Methoxy-5-nitrophenyl)formamide is the preferred starting material for the large-scale synthesis of PQQ via the Fischer indole route. The patent-validated 99.1% yield on a 415 g scale, combined with the demonstrated chemoselective reduction of the nitro group in the presence of the formamide, makes this compound uniquely suited for industrial PQQ production [1]. For procurement teams sourcing intermediates for PQQ manufacturing, the formamide's scale-up pedigree and simple isolation procedure translate directly to lower cost of goods and higher process robustness compared to developing a de novo route with the acetamide analog.

Synthesis of Arylsulfonanilide Urea Pharmacophores (Beta-Tubulin Inhibitors)

The compound is a key intermediate in the synthesis of arylsulfonanilide ureas, a class of irreversible beta-tubulin inhibitors investigated for oncology applications. The Drug Synthesis Database documents its conversion to the corresponding aniline (N-(5-amino-2-methoxyphenyl)formamide) and subsequent elaboration to the sulfonamide urea scaffold [1]. The formamide's orthogonal stability during the hydrogenation step is critical for maintaining the integrity of the synthetic sequence, and its weak biological activity profile (IC₅₀ = 600 nM against beta-glucuronidase) reduces the risk of confounding biological effects from trace residual intermediate in early-stage biological assays [2].

Building Block for Diversified Medicinal Chemistry Libraries

For medicinal chemistry groups generating libraries of 2-methoxy-5-nitroaniline derivatives, the formamide-protected intermediate offers advantages over the free amine. The formamide group can be retained through multiple synthetic transformations and removed under mild conditions at a late stage, enabling a divergent synthetic strategy. The well-characterized physicochemical properties (predicted boiling point 440.9 °C, density 1.380 g/cm³) and straightforward purification by filtration simplify handling in parallel synthesis workflows [1].

Technical Documentation Hub

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